molecular formula C16H23NO5S B226325 Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate

Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate

Katalognummer B226325
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: DPUMOLOSNYWIPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, also known as EMS, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a white crystalline powder that has a molecular weight of 379.47 g/mol. The compound is widely used in various scientific research studies due to its unique properties and potential applications.

Wirkmechanismus

The exact mechanism of action of Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which leads to a reduction in inflammation and pain. Additionally, Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have an effect on the central nervous system, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammation and pain. Additionally, Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to reduce the activity of certain enzymes in the body, which may contribute to its anticonvulsant properties.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate has several advantages as a research tool. It is relatively easy to synthesize and is readily available. Additionally, it has a diverse range of potential applications in various scientific research studies. However, Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, it can be difficult to work with due to its low solubility in water.

Zukünftige Richtungen

There are several potential future directions for research on Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is the development of new drugs based on the compound's unique properties. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and its long-term effects. Finally, Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate has potential applications in the development of new materials, such as polymers, due to its unique chemical structure.

Synthesemethoden

The synthesis of Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with piperidine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of the product is typically around 50%.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in various scientific research studies. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. Additionally, Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been used in the synthesis of various other compounds that have potential applications in the pharmaceutical industry.

Eigenschaften

Produktname

Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate

Molekularformel

C16H23NO5S

Molekulargewicht

341.4 g/mol

IUPAC-Name

ethyl 1-(2-methoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C16H23NO5S/c1-4-22-16(18)13-7-9-17(10-8-13)23(19,20)15-6-5-12(2)11-14(15)21-3/h5-6,11,13H,4,7-10H2,1-3H3

InChI-Schlüssel

DPUMOLOSNYWIPE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)C)OC

Kanonische SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.